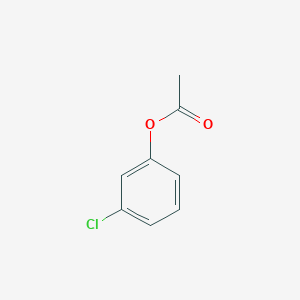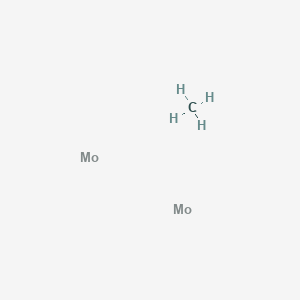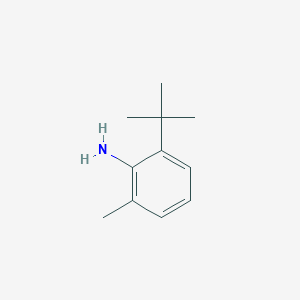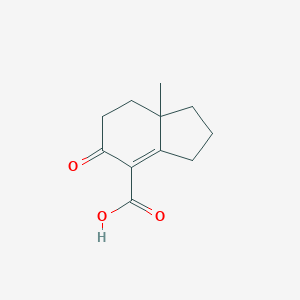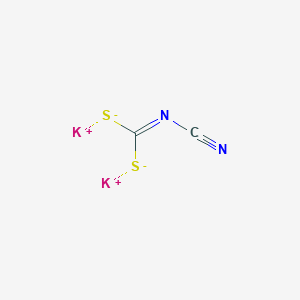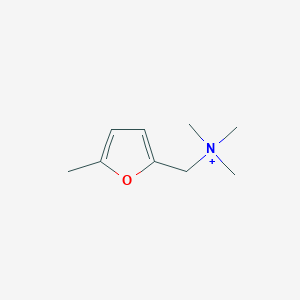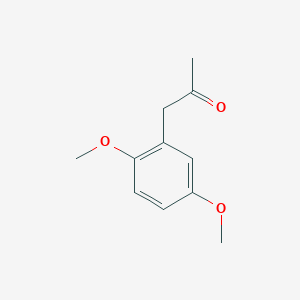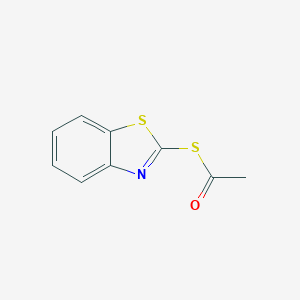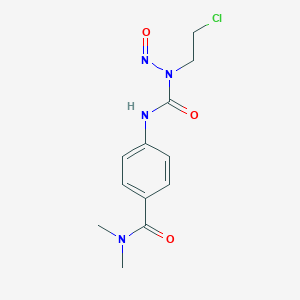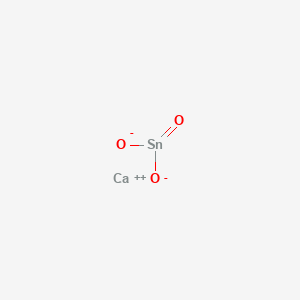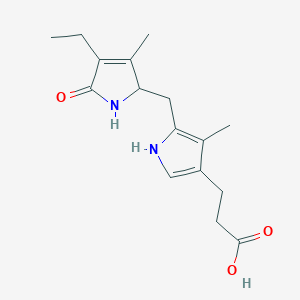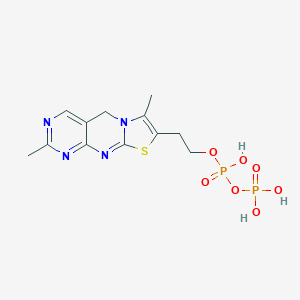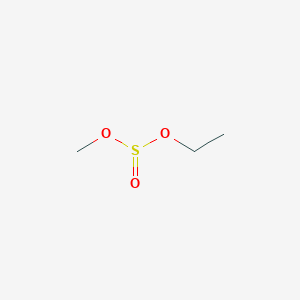
Ethyl methyl sulphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl sulphite (EMS) is a chemical compound that is commonly used as a mutagenic agent in genetic research. It is a clear, colorless liquid with a pungent odor and is commonly used in laboratory settings. EMS is a highly reactive compound that can cause damage to DNA, leading to mutations in organisms. The purpose of
Mecanismo De Acción
Ethyl methyl sulphite is a highly reactive compound that can cause damage to DNA. It works by adding an ethyl group to the guanine base of DNA, which can lead to base-pairing errors during DNA replication. This can result in mutations in the DNA sequence, leading to changes in the phenotype of an organism.
Efectos Bioquímicos Y Fisiológicos
Ethyl methyl sulphite has been shown to cause a variety of biochemical and physiological effects in organisms. It has been shown to cause DNA damage, as well as to induce apoptosis (programmed cell death) in cells. Ethyl methyl sulphite has also been shown to affect the expression of certain genes, leading to changes in the phenotype of an organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl methyl sulphite is a powerful tool for inducing mutations in organisms, making it an essential tool for genetic research. It is also relatively easy to use and is readily available. However, Ethyl methyl sulphite has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it can also cause mutations in unintended regions of the genome. Additionally, Ethyl methyl sulphite can be difficult to use in certain organisms, such as those with thick cell walls.
Direcciones Futuras
There are many possible future directions for research involving Ethyl methyl sulphite. One area of research is the development of new methods for using Ethyl methyl sulphite to induce mutations in organisms. Another area of research is the study of the effects of Ethyl methyl sulphite on different types of cells and organisms. Additionally, researchers may investigate the use of Ethyl methyl sulphite in combination with other mutagenic agents to create new varieties of plants or animals with desirable traits. Finally, researchers may explore the potential use of Ethyl methyl sulphite in gene therapy, where it could be used to induce targeted mutations in specific genes.
Métodos De Síntesis
Ethyl methyl sulphite is synthesized through the reaction of ethyl alcohol and methyl sulfate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation to obtain pure Ethyl methyl sulphite.
Aplicaciones Científicas De Investigación
Ethyl methyl sulphite is commonly used in genetic research to induce mutations in organisms. It is used to study the effects of mutations on the phenotype of an organism, as well as to identify genes that are responsible for certain traits. Ethyl methyl sulphite is also used in plant breeding to create new varieties of plants with desirable traits.
Propiedades
Número CAS |
10315-59-0 |
|---|---|
Nombre del producto |
Ethyl methyl sulphite |
Fórmula molecular |
C3H8O3S |
Peso molecular |
124.16 g/mol |
Nombre IUPAC |
ethyl methyl sulfite |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(4)5-2/h3H2,1-2H3 |
Clave InChI |
FMQCKJHUYDYTMA-UHFFFAOYSA-N |
SMILES |
CCOS(=O)OC |
SMILES canónico |
CCOS(=O)OC |
Otros números CAS |
10315-59-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



